3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

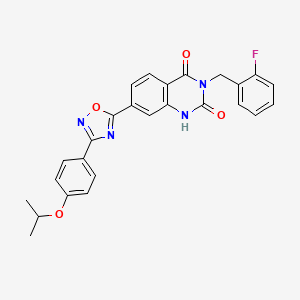

This compound belongs to the quinazoline-2,4(1H,3H)-dione family, a class of heterocyclic molecules with a fused bicyclic structure. The core quinazoline-dione scaffold is substituted at the 3-position with a 2-fluorobenzyl group and at the 7-position with a 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. The oxadiazole ring, a bioisostere for ester or amide groups, enhances binding affinity to biological targets through hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C26H21FN4O4 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H21FN4O4/c1-15(2)34-19-10-7-16(8-11-19)23-29-24(35-30-23)17-9-12-20-22(13-17)28-26(33)31(25(20)32)14-18-5-3-4-6-21(18)27/h3-13,15H,14H2,1-2H3,(H,28,33) |

InChI Key |

ZEICFHUSFBFIJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

Origin of Product |

United States |

Biological Activity

3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound features a quinazoline core fused with an oxadiazole moiety, characterized by the following structural components:

- Molecular Formula: C26H21FN4O4

- Molecular Weight: Approximately 460.48 g/mol

- Key Functional Groups:

- Fluorobenzyl group

- Isopropoxyphenyl group

- Oxadiazole ring

This unique combination of functional groups enhances its lipophilicity and biological activity compared to other derivatives.

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that quinazoline-2,4(1H,3H)-diones inhibited the proliferation of various human tumor cell lines. The average logGI50 values for several derivatives ranged from -6.1 to -6.45, indicating potent antitumor effects against a variety of cancer cells .

| Compound | Average logGI50 | Cell Lines Tested |

|---|---|---|

| Compound 60 | -6.1 | 60 human tumor cell lines |

| Compound 65 | -6.13 | 60 human tumor cell lines |

| Compound 69 | -6.44 | 60 human tumor cell lines |

| Compound 72 | -6.39 | 60 human tumor cell lines |

| Compound 86 | -6.45 | 60 human tumor cell lines |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinazoline derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, making them potential candidates for addressing bacterial resistance .

In vitro tests revealed moderate activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus: Inhibition zone values ranged from 10–12 mm.

- Escherichia coli: Specific activity with inhibition zone values of approximately 15 mm and MIC values around 65 mg/mL .

The biological activities of this compound are attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cancer cell proliferation and bacterial growth. The presence of electrophilic and nucleophilic sites within its structure allows it to participate in various biochemical reactions that can disrupt cellular processes.

Case Studies

- Antitumor Study : A series of experiments conducted on various cancer cell lines demonstrated the compound's efficacy in inhibiting cell growth through apoptosis induction mechanisms.

- Antimicrobial Efficacy : Comparative studies against standard antibiotics showed that this compound exhibited superior activity against resistant strains of bacteria like Candida albicans, outperforming traditional treatments such as ampicillin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The quinazoline-dione scaffold is highly modifiable, and substituent variations significantly alter physicochemical and pharmacological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent-Driven Solubility :

- The target compound ’s fluorobenzyl and oxadiazole groups confer moderate lipophilicity, favoring blood-brain barrier (BBB) penetration, whereas glycosylated analogs (e.g., 60 ) prioritize aqueous solubility for systemic distribution .

- The benzoylated derivative (59 ) acts as a lipophilic prodrug, balancing stability and bioavailability.

Biological Target Specificity :

- The oxadiazole moiety in the target compound may enhance binding to ATP pockets in kinases or neurotransmitter receptors, whereas glycosylated analogs (e.g., 60 ) likely target extracellular or nucleoside-binding proteins.

Metabolic Stability :

- Fluorine in the target compound reduces oxidative metabolism in the liver, contrasting with the hydrolytic susceptibility of benzoylated derivatives (59 ).

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling for oxadiazole installation and nucleophilic substitution for fluorobenzyl attachment. In contrast, glycosylated analogs (e.g., 59, 60) require ribofuranosyl bromide coupling under anhydrous conditions .

- Pharmacological Potential: While glycosylated derivatives prioritize antiviral or nucleoside-mimic roles, the target compound’s fluorinated and oxadiazole substituents suggest CNS-targeted applications (e.g., neurokinase inhibitors).

- Comparative efficacy, toxicity, and pharmacokinetic data remain hypothetical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.